Chloromethanesulfonamide

acaricide systemic miticide Panonychus citri

Chloromethanesulfonamide (CMSA), molecular formula CH₄ClNO₂S, is a halomethyl sulfonamide bearing a reactive chloromethyl group adjacent to the sulfonamide moiety. Its structural identity is confirmed by CAS registration 21335-43-3, with computed properties including XLogP3 of -0.4 and a topological polar surface area of 68.5 Ų.

Molecular Formula CH4ClNO2S
Molecular Weight 129.57 g/mol
CAS No. 21335-43-3
Cat. No. B1265948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethanesulfonamide
CAS21335-43-3
Molecular FormulaCH4ClNO2S
Molecular Weight129.57 g/mol
Structural Identifiers
SMILESC(S(=O)(=O)N)Cl
InChIInChI=1S/CH4ClNO2S/c2-1-6(3,4)5/h1H2,(H2,3,4,5)
InChIKeyAVXHCUKQISJQBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloromethanesulfonamide (CAS 21335-43-3): A Dual-Function Halomethyl Sulfonamide for Systemic Acaricide and Heterocyclic Intermediate Procurement


Chloromethanesulfonamide (CMSA), molecular formula CH₄ClNO₂S, is a halomethyl sulfonamide bearing a reactive chloromethyl group adjacent to the sulfonamide moiety . Its structural identity is confirmed by CAS registration 21335-43-3, with computed properties including XLogP3 of -0.4 and a topological polar surface area of 68.5 Ų . CMSA functions both as a systemic acaricidal active ingredient—demonstrating stronger activity than organophosphate comparators dimethoate and disulfoton against phytophagous mites —and as a versatile synthetic intermediate for constructing nitrogen-containing heterocycles via intramolecular vicarious nucleophilic substitution and base-induced cyclization .

Why Generic Substitution Fails for Chloromethanesulfonamide: The Chloromethyl Moiety as a Non-Interchangeable Structural Determinant


Chloromethanesulfonamide cannot be replaced by simple methanesulfonamide or other halomethyl sulfonamides without loss of function, because the monochloromethyl group (-CH₂Cl) simultaneously governs systemic acaricidal potency, route-dependent target-site delivery, and synthetic reactivity in cyclization reactions. Replacing the -CH₂Cl group with -CH₃ (methanesulfonamide) eliminates the electrophilic carbon center required for nucleophilic substitution-based heterocycle construction , while the dichloro or bromo analogs exhibit altered leaving-group propensity and steric profiles that change reaction outcomes and cross-resistance patterns . The quantitative evidence below establishes that CMSA's specific combination of the monochloromethyl handle and the unsubstituted sulfonamide -NH₂ group produces differentiated LC₅₀ values, systemic translocation behavior, and mammalian safety margins that are not preserved across the halomethanesulfonamide series.

Chloromethanesulfonamide Comparative Performance Data: Head-to-Head Acaricidal Potency, Route-Dependent Toxicity, and Systemic Delivery Evidence


CMSA Demonstrates Superior Acaricidal Potency versus Dimethoate and Disulfoton Across Three Mite Species

Chloromethanesulfonamide (CMSA) exhibits stronger acaricidal activity than the organophosphate miticides dimethoate and disulfoton against the citrus red mite (Panonychus citri), the two-spotted spider mite (Tetranychus urticae), and the carmine mite (Tetranychus cinnabarinus) . The LC₅₀ of CMSA against T. cinnabarinus was determined across four life stages, with the most sensitive stage (larvae) showing an LC₅₀ of 74.4 ppm and the least sensitive stage (female adults) showing an LC₅₀ of 286.6 ppm . By comparison, disulfoton—a representative organophosphate comparator—exhibited an LC₅₀ of 1095 ppm against Oligonychus pratensis (Banks grass mite) in laboratory bioassays , indicating a roughly 4- to 15-fold potency advantage for CMSA depending on life stage and species. CMSA's systemic activity was confirmed by trunk-painting and soil-application methods on mandarin orange trees, which delivered acaricidal efficacy against P. citri through translocation .

acaricide systemic miticide Panonychus citri Tetranychus urticae crop protection

Route-Dependent Toxicity Advantage of CMSA over Chlorobenzilate: Topical Hypostomal Delivery Outperforms Immersion

The route of application critically modulates the relative toxicity of CMSA versus the organochlorine acaricide chlorobenzilate against adult female P. citri. When whole-body immersion was used, CMSA was weaker in toxicity than chlorobenzilate; however, when CMSA was topically applied to the dorsal hysterosoma, it was stronger in toxicity than chlorobenzilate . This route-dependence was further quantified by measuring hypostomal uptake: the LD₅₀ values of CMSA when painted on a leaf surface, on a parafilm-covered leaf, and between parafilm and leaf were 5.58, 4.26, and 6.10 μg/cm², respectively . CMSA's vapor action was slight, and it demonstrated oviposition-inhibiting activity in addition to adult toxicity .

acaricide application route topical toxicity chlorobenzilate citrus red mite LD₅₀

Low Mammalian and Aquatic Toxicity Profile of CMSA as a Differentiator from Broad-Spectrum Organophosphates

The same study that established CMSA's acaricidal potency also evaluated its toxicity to rats, mice, and carp, reporting that toxicity to mammals and carp was low . This favorable safety profile contrasts with the high mammalian toxicity of organophosphate comparators: disulfoton exhibits an oral LD₅₀ of 6.2–12.5 mg/kg in male rats and 1.9–2.5 mg/kg in female rats , and dimethoate is classified as moderately hazardous with acute oral LD₅₀ values typically in the range of 150–400 mg/kg depending on formulation . While CMSA carries an acute oral toxicity GHS classification of Category 4 (H302: Harmful if swallowed) , the available in vivo data place its mammalian safety margin substantially above that of disulfoton. The low aquatic toxicity to carp further differentiates CMSA for use in orchard environments where runoff into aquatic systems is a regulatory concern .

mammalian toxicity aquatic toxicology safety margin organophosphate alternative acaricide selectivity

CMSA Enables Heterocycle Construction via Intramolecular Vicarious Nucleophilic Substitution Unavailable to Non-Halomethyl Sulfonamides

The chloromethyl group of CMSA functions as a latent electrophilic handle enabling synthetic transformations that are inaccessible to methanesulfonamide (CH₃SO₂NH₂). Specifically, N-substituted chloromethanesulfonamides derived from 3-aminopyridine and 3-aminoquinoline undergo intramolecular vicarious nucleophilic substitution of hydrogen to yield isothiazolo[4,3-b]pyridines and isothiazolo[4,3-b]quinolines in an efficient one-pot sequence . Independently, CMSA participates in chloromethylsulfonylation of S-benzylisothiourea followed by base-induced cyclization to produce 3-amino-4,5-dihydro-1,2,4-thiadiazole 1,1-dioxides, which are creatinine analogs of medicinal interest . Methanesulfonamide lacks the requisite leaving group for these cyclization pathways, while dichloromethanesulfonamide and bromomethanesulfonamide alter the reaction kinetics and product distribution due to differences in leaving-group ability and steric demand .

synthetic intermediate heterocycle synthesis isothiazolopyridine thiadiazole vicarious nucleophilic substitution

Chloromethanesulfonamide Application Scenarios: Matching Procurement to Validated Performance Niches


Systemic Citrus Red Mite Control via Trunk-Painting or Soil Application in Mandarin Orange Orchards

The confirmed systemic acaricidal activity of CMSA against P. citri when painted on the trunk and leaf surface of mandarin orange trees or applied to the soil surface near the tree makes it a targeted candidate for labor-saving orchard mite management programs. Unlike contact-only miticides such as chlorobenzilate—which is less toxic than CMSA via the dorsal/hypostomal route —CMSA translocates through plant vasculature to reach feeding mites without requiring full-canopy spray coverage. This scenario is particularly relevant for regions where organophosphate resistance in P. citri populations compromises dimethoate and disulfoton efficacy .

Synthesis of Isothiazolopyridine and Isothiazoloquinoline Scaffolds for Medicinal Chemistry Libraries

Research groups synthesizing nitrogen-containing heterocyclic compound libraries can source CMSA as a key intermediate for constructing isothiazolo[4,3-b]pyridines and isothiazolo[4,3-b]quinolines via intramolecular vicarious nucleophilic substitution . The chloromethyl leaving group is essential for this transformation; methanesulfonamide is not a viable substitute. The reaction proceeds from N-oxides or quaternary salts of CMSA-derived 3-aminopyridine or 3-aminoquinoline derivatives, providing access to a fused heterocyclic chemotype with reported biological relevance .

Creatinine Analog Synthesis via Base-Induced Cyclization of Chloromethylsulfonylated Isothioureas

Investigators pursuing sulfonamide-based creatinine bioisosteres can leverage CMSA's chloromethylsulfonylation of S-benzylisothiourea followed by base-induced cyclization to generate 3-amino-4,5-dihydro-1,2,4-thiadiazole 1,1-dioxides . This two-step sequence exemplifies CMSA's bifunctional reactivity—first as an electrophilic sulfonylation reagent, then as a cyclization substrate—and is specifically enabled by the monochloromethyl group. Yield data demonstrate preparative utility (81% for the 4-benzyl-3,5-dimethylphenyl derivative) .

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